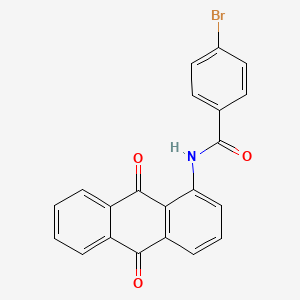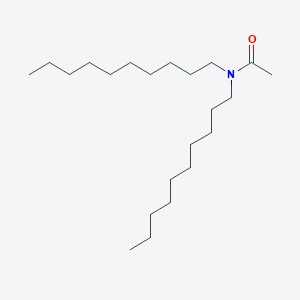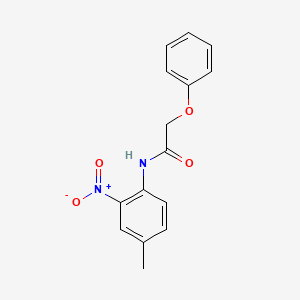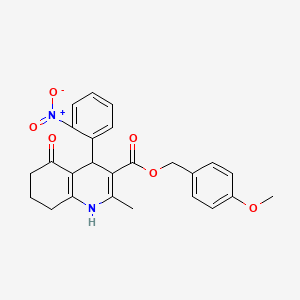
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide, also known as BDA, is a chemical compound that has gained significant attention in scientific research. It is a synthetic derivative of anthracene and is commonly used in the field of organic chemistry, biochemistry, and pharmacology. BDA has been found to have numerous applications in scientific research, including its use as a fluorescent probe for detecting DNA damage and as a potential anti-cancer agent.
Mechanism of Action
The mechanism of action of 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in DNA replication and repair. 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has also been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has been found to have a number of biochemical and physiological effects. Studies have shown that 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide can induce DNA damage and inhibit DNA repair mechanisms. 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has also been found to inhibit the activity of certain enzymes involved in cell growth and division. In addition, 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has been found to induce oxidative stress in cancer cells, leading to cell death.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting DNA damage. 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide is also relatively easy to synthesize and has been found to have low toxicity in vitro. However, 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has some limitations, including its limited solubility in water and its potential toxicity in vivo.
Future Directions
There are numerous future directions for the use of 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide in scientific research. One potential area of research is the development of new anti-cancer drugs based on the structure of 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide. Another area of research is the use of 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide as a tool for studying DNA damage and repair mechanisms. Additionally, 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide could be used in the development of new diagnostic tools for detecting cancer and other diseases.
Synthesis Methods
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromoaniline with 9,10-anthracenedione in the presence of a palladium catalyst. Other methods include the Buchwald-Hartwig amination reaction and the Sonogashira coupling reaction.
Scientific Research Applications
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has been extensively studied for its potential applications in scientific research. One of its primary uses is as a fluorescent probe for detecting DNA damage. 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide can bind to DNA and fluoresce when it encounters damaged DNA, making it a useful tool for studying DNA damage and repair mechanisms.
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has also been found to have potential anti-cancer properties. Studies have shown that 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This makes 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide a promising candidate for the development of new anti-cancer drugs.
properties
IUPAC Name |
4-bromo-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrNO3/c22-13-10-8-12(9-11-13)21(26)23-17-7-3-6-16-18(17)20(25)15-5-2-1-4-14(15)19(16)24/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUOTJYVZTYREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4975083.png)
![N-(2,6-difluoro-3-methylbenzyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4975085.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4975107.png)
![2-{3-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4975113.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4975117.png)
![3-{[(2,4-dichlorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4975119.png)
![methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4975122.png)

![5-(4-chlorophenyl)-6-(2-furyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4975138.png)
![ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4975150.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]isonicotinamide](/img/structure/B4975167.png)

![1-{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4975175.png)
